(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Beschreibung
This compound is a structurally complex molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a methanone bridge to a 1,4-diazepane ring substituted with a (1,2-dimethyl-1H-imidazol-4-yl)sulfonyl group. The benzo[b][1,4]dioxin moiety contributes aromaticity and rigidity, while the 1,4-diazepane (a seven-membered ring with two nitrogen atoms) provides conformational flexibility. The sulfonamide-linked dimethylimidazole group introduces polar and hydrogen-bonding capabilities, which may enhance receptor binding or modulate solubility .
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-14-20-18(12-21(14)2)29(25,26)23-9-5-8-22(10-11-23)19(24)17-13-27-15-6-3-4-7-16(15)28-17/h3-4,6-7,12,17H,5,8-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZJKDXMJVRJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Synthesis
The compound features a dihydrobenzo dioxin core linked to a diazepan moiety with a sulfonyl group attached to an imidazole ring. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and nucleophilic substitution. For instance, the dihydrobenzo dioxin core can be synthesized through the cyclization of catechol derivatives with aldehydes under acidic conditions. The introduction of the diazepan and imidazole components is achieved via selective nucleophilic substitutions.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
1. Anticancer Activity
Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For example, analogs of iminosugars have demonstrated the ability to inhibit glycosidases involved in cancer cell metabolism . The specific activity of the compound requires further investigation through in vitro and in vivo studies.
2. Enzyme Inhibition
The compound may act as an inhibitor of glucocerebrosidase (GC), an enzyme implicated in Gaucher disease. Iminosugar derivatives have been shown to mimic transition states in glycosidic cleavage, leading to potential therapeutic applications .
3. Chaperone Activity
Some related compounds have displayed chaperone-like activity, facilitating the proper folding and trafficking of enzymes within cells. This property is particularly relevant for treating lysosomal storage disorders .
Case Studies
A recent study evaluated several quinazoline analogs as potential GC inhibitors. The results indicated that modifications at specific positions on the molecule significantly impacted their activity against GC. The study found that certain analogs were able to promote the translocation of GC to lysosomes in fibroblast models derived from Gaucher patients . This chaperone effect was quantified using fluorescent antibodies specific to GC.
Table 1: Inhibitory Activity of Related Compounds
| Compound Number | Structure Description | N370S AC50 (μM) |
|---|---|---|
| 1 | Iminosugar Analog 1 | 0.080 |
| 2 | Iminosugar Analog 2 | 1.27 |
| 3 | Iminosugar Analog 3 | 25.29 |
| 4 | Iminosugar Analog 4 | 79.97 |
This table summarizes the half-maximal activity concentration (AC50) for various compounds tested against the N370S variant of glucocerebrosidase, highlighting the potential for structure-activity relationship (SAR) studies to optimize efficacy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally related analogs from published literature and commercial databases. Key differences lie in the heterocyclic cores, substituents, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Notes:
- Target Compound: The 1,4-diazepane ring (vs. The sulfonamide-linked dimethylimidazole group may improve metabolic stability compared to ester or alcohol substituents .
- Solubility : The target compound’s LogP (estimated via fragment-based methods) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This contrasts with the highly polar 2-hydroxyethyl-piperazine analog and the hydrophobic triazole derivative .
- In contrast, the piperidine-hydroxymethyl analog showed modest antimicrobial effects in preliminary screens.
Key Research Findings
Structural Flexibility : The 1,4-diazepane core enables adaptive binding to dynamic protein pockets, a feature absent in rigid piperidine/piperazine analogs .
Metabolic Stability: Sulfonamide groups (as in the target compound) resist esterase-mediated hydrolysis better than ester-containing analogs (e.g., phenylethanone derivatives in ) .
Activity Hypotheses : Molecular docking studies suggest the dimethylimidazole-sulfonyl group may engage in π-π stacking or hydrogen bonding with kinase ATP-binding sites, a mechanism less feasible in hydroxymethyl-substituted analogs .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis likely involves multi-step reactions, starting with the formation of the 1,4-diazepane core followed by sulfonylation and coupling with the dihydrobenzodioxin moiety. A plausible approach includes:
- Sulfonylation of 1,4-diazepane : React 1,4-diazepane with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
- Coupling with dihydrobenzodioxin : Use a Friedel-Crafts acylation or nucleophilic substitution to attach the (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone group. Refluxing in ethanol with catalytic acetic acid (as in ) or using coupling agents like DCC/DMAP may facilitate this step .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted intermediates or over-sulfonylated species.
Q. How can researchers characterize this compound’s structural and physicochemical properties?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Use H and C NMR to confirm the dihydrobenzodioxin, diazepane, and imidazole substituents. Compare chemical shifts with analogous compounds (e.g., ).
- HRMS : Validate molecular weight and fragmentation patterns.
- Elemental Analysis : Verify purity by matching experimental C/H/N/S percentages to theoretical values (e.g., using a Vario MICRO CHNS analyzer as in ).
- Solubility and Stability : Test solubility in DMSO, ethanol, and aqueous buffers. Assess stability under varying pH and temperatures via HPLC .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Receptor Binding Assays : Screen for interactions with neurotransmitter receptors (e.g., GABAA, serotonin) using radioligand displacement assays, given the structural similarity to benzodiazepines ().
- Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) due to the imidazole sulfonyl group’s potential metabolic interference .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess acute toxicity (IC50 values) .
Q. Experimental Design :
- Positive Controls : Compare with diazepam (for receptor binding) or ketoconazole (for CYP inhibition).
- Dose Range : 0.1–100 µM, triplicate measurements.
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., incomplete sulfonylation or ring-opening of the diazepane core).
- Mechanistic Studies : Employ DFT calculations to model reaction pathways. For example, assess the energy barrier for sulfonylation at competing diazepane nitrogen sites .
- Mitigation Strategies : Introduce protecting groups (e.g., Boc) on the diazepane nitrogen before sulfonylation to direct regioselectivity .
Q. How can computational modeling predict this compound’s pharmacokinetics and target binding?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to GABAA receptors (PDB ID: 6HUP). Focus on the diazepane and imidazole groups’ interactions with α/γ subunits .
- ADME Prediction : Employ SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP inhibition. The sulfonyl group may reduce BBB penetration but enhance metabolic stability .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the diazepane ring in aqueous and membrane environments .
Q. How do researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from receptor binding, enzyme inhibition, and cytotoxicity assays. Use ANOVA to identify variables (e.g., cell line differences, assay conditions) causing discrepancies .
- Dose-Response Curves : Re-evaluate IC50 values using standardized protocols (e.g., fixed incubation time, serum-free media).
- Orthogonal Assays : Confirm receptor binding results with electrophysiology (patch-clamp) for GABAA modulation .
Q. What environmental fate studies are relevant for assessing ecological risks?
Methodological Answer:
- Degradation Pathways : Conduct photolysis (UV irradiation) and hydrolysis (pH 5–9) experiments. Monitor degradation products via LC-MS. The benzodioxin moiety may resist hydrolysis but undergo photolytic ring-opening .
- Ecotoxicology : Test acute toxicity on Daphnia magna (48-hr LC50) and algal growth inhibition. Compare with regulatory thresholds (e.g., OECD guidelines) .
Q. How can reaction yields be improved while minimizing hazardous byproducts?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl2(PPh3)2) for coupling steps. achieved 81% yield using Pd-based catalysts .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for sulfonylation.
- Process Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
